![molecular formula C19H21F2N3O B6579597 4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide CAS No. 27226-92-2](/img/structure/B6579597.png)

4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

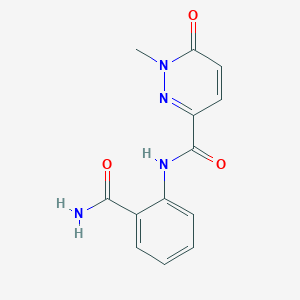

“4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide” is a chemical compound. Its molecular formula is C13H9F2NO . It is related to the class of compounds known as benzamides .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide core with fluorophenyl and piperazine substitutions . Further structural analysis would require more specific data or computational modeling .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 233.2135 . More specific properties such as boiling point, melting point, and solubility would require experimental data or predictive modeling .Aplicaciones Científicas De Investigación

4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide has been used in a variety of scientific research applications. It has been used as a fluorescent probe, a catalyst, and an inhibitor. As a fluorescent probe, this compound has been used to detect and quantify a variety of molecules, including proteins, DNA, and RNA. As a catalyst, this compound has been used in the synthesis of organic compounds and in the hydrolysis of esters. As an inhibitor, this compound has been used to inhibit the activity of enzymes such as proteases and phosphatases.

Mecanismo De Acción

Target of Action

The primary target of 4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide is the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.

Mode of Action

This compound acts as a highly potent selective full agonist at the 5-HT1A receptor . This means it binds to the receptor and activates it to produce a biological response. It possibly binds between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism .

Biochemical Pathways

The activation of the 5-HT1A receptor by this compound can lead to various downstream effects. These effects depend on the location of the receptors and can include decreased firing rate of serotonin neurons, inhibition of the release of certain neurotransmitters, and increased release of others .

Result of Action

The activation of the 5-HT1A receptor by this compound can lead to a variety of molecular and cellular effects. Given its anxiolytic effect following central administration in vivo , it can be inferred that the compound may help alleviate anxiety.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide has several advantages and limitations for laboratory use. One advantage is that this compound is relatively inexpensive and easy to obtain. Additionally, this compound is highly water-soluble, making it easy to work with in aqueous solutions. However, this compound is not as stable as other molecules and can degrade over time. Additionally, this compound can interfere with other molecules in a laboratory setting, making it difficult to accurately measure the desired molecule.

Direcciones Futuras

There are several potential future directions for 4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide research. One potential direction is to further explore the use of this compound as a fluorescent probe. This compound could be used to detect and quantify a variety of molecules, including proteins, DNA, and RNA. Additionally, this compound could be used to study the interactions between molecules, such as protein-protein interactions. Another potential direction is to explore the use of this compound as a catalyst. This compound could be used to facilitate the synthesis of organic compounds or the hydrolysis of esters. Finally, this compound could be used to study the inhibition of enzymes, such as proteases and phosphatases.

Métodos De Síntesis

4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide can be synthesized through a variety of methods. One method involves the reaction of 4-fluorobenzaldehyde and 2-ethylpiperazine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of this compound. Another method involves the reaction of 4-fluorobenzonitrile and 2-ethylpiperazine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction also results in the formation of this compound.

Análisis Bioquímico

Biochemical Properties

The compound 4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide interacts with the 5-HT 1A receptor, a subtype of the serotonin receptor . It binds with high affinity to this receptor, possibly between the agonist binding site and the G protein interaction switch site . This affects the activation mechanism and may display positive cooperativity .

Cellular Effects

The compound this compound, as a 5-HT 1A receptor agonist, can influence cell function by modulating serotonin signaling pathways . Serotonin receptors are involved in numerous cellular processes, including cell division, neuronal growth, and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the 5-HT 1A receptor . This binding can affect the activation mechanism of the receptor and may display positive cooperativity .

Propiedades

IUPAC Name |

4-fluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N3O/c20-16-3-1-15(2-4-16)19(25)22-9-10-23-11-13-24(14-12-23)18-7-5-17(21)6-8-18/h1-8H,9-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYVIADGUPHTLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide](/img/structure/B6579529.png)

![4-fluoro-N-{6-[(3-{[(pyridin-2-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide](/img/structure/B6579536.png)

![N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide](/img/structure/B6579541.png)

![N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B6579546.png)

![7-butyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6579547.png)

![2,6-difluoro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B6579571.png)

![2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B6579581.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide](/img/structure/B6579586.png)

![4-(dimethylsulfamoyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579589.png)

![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide](/img/structure/B6579604.png)

![2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579610.png)

![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide](/img/structure/B6579611.png)